molecular formula C12H16ClNO B2776973 2-(Piperidin-1-yl)benzaldehyde hydrochloride CAS No. 2138114-42-6

2-(Piperidin-1-yl)benzaldehyde hydrochloride

Cat. No.: B2776973
CAS No.: 2138114-42-6
M. Wt: 225.72
InChI Key: DRMTYORWNCGINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)benzaldehyde hydrochloride is an organic compound with the molecular formula C12H16ClNO. It is a derivative of benzaldehyde where the aldehyde group is substituted with a piperidine ring. This compound is typically found as a white solid and is soluble in water and ethanol. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Properties

IUPAC Name

2-piperidin-1-ylbenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13;/h2-3,6-7,10H,1,4-5,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMTYORWNCGINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138114-42-6
Record name 2-(piperidin-1-yl)benzaldehyde hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Piperidin-1-yl)benzaldehyde hydrochloride can be synthesized through the reaction of 2-(Piperidin-1-yl)benzaldehyde with hydrochloric acid. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

2-(Piperidin-1-yl)benzaldehyde hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting neurological disorders and other medical conditions.

  • Anticholinesterase Activity : The compound has been studied for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s disease .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting microbial cell wall synthesis and interfering with essential metabolic pathways.

  • Case Study : In vitro studies have shown that derivatives of piperidine compounds, including this compound, significantly inhibit bacterial growth, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Activity

Studies have demonstrated the anti-inflammatory properties of piperidine derivatives. For instance, certain derivatives have been shown to reduce edema in animal models, indicating their potential as anti-inflammatory agents .

  • Experimental Findings : In a study involving acute inflammation models, compounds derived from piperidine exhibited significant edema inhibition comparable to established anti-inflammatory drugs like indomethacin .

Cancer Treatment

The compound's structural characteristics make it a candidate for anticancer research. Piperidine derivatives have been found to modulate several signaling pathways involved in cancer progression, including STAT-3 and NF-kB pathways .

  • Research Insights : A study highlighted that piperidine derivatives could inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers, either alone or in combination with other therapies .

Neurological Applications

Given its anticholinesterase activity, this compound may play a role in developing treatments for cognitive disorders. Enhancing acetylcholine levels could improve cognitive function in patients suffering from Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)benzaldehyde hydrochloride involves its interaction with various molecular targets. The piperidine ring can interact with enzymes and receptors, influencing biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)benzaldehyde: The parent compound without the hydrochloride salt.

    2-(Morpholin-4-yl)benzaldehyde: A similar compound where the piperidine ring is replaced with a morpholine ring.

    2-(Pyrrolidin-1-yl)benzaldehyde: A similar compound with a pyrrolidine ring instead of piperidine[][5].

Uniqueness

2-(Piperidin-1-yl)benzaldehyde hydrochloride is unique due to its specific structure, which combines the reactivity of the aldehyde group with the stability and versatility of the piperidine ring. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications[5][5].

Biological Activity

2-(Piperidin-1-yl)benzaldehyde hydrochloride is a compound featuring a piperidine ring attached to a benzaldehyde moiety. This structure suggests potential biological activity, particularly in pharmacological applications. The compound has garnered interest due to its implications in medicinal chemistry, especially concerning its anticancer, anti-inflammatory, and neuropharmacological properties.

  • Chemical Formula : C12H15ClN
  • Molecular Weight : 225.71 g/mol
  • CAS Number : 2062157

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. For instance, derivatives containing piperidine structures have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

Compound Cell Line IC50 (μM) Mechanism of Action
2-(Piperidin-1-yl)benzaldehydeMDA-MB-231TBDInduction of apoptosis via caspase activation
Similar DerivativeHepG24.98–14.65Microtubule destabilization

In a study focusing on piperidine derivatives, compounds demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents .

2. Neuropharmacological Effects

The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Piperidine derivatives have been explored for their roles as histamine H3 receptor antagonists, which could lead to applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study 1: Anticancer Potential

A recent study synthesized several piperidine-based compounds and evaluated their anticancer properties. Among these, one derivative exhibited an IC50 value of approximately 7 μM against the MDA-MB-231 cell line. The mechanism was attributed to the activation of apoptotic pathways, notably through increased caspase-3 activity .

Case Study 2: Neuropharmacological Applications

Another investigation into piperidine derivatives revealed that certain compounds could act as dual-target ligands at histamine receptors, suggesting their utility in modulating neurotransmission and potentially alleviating symptoms associated with neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been carried out to predict the binding affinity of this compound with various target proteins involved in cancer progression and neuropharmacology.

Target Protein Binding Energy (kcal/mol)
Histamine H3-95.79
EGFR-109.10
Topoisomerase II-97.40

These studies indicate that the compound has favorable interactions with critical biological targets, enhancing its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.